SBI-0069332
Description
SBI-0069332 (CAS No. 913835-63-9) is a boronic acid-containing heterocyclic compound with the molecular formula C₇H₇BN₂O₂ and a molecular weight of 161.95 g/mol . It is structurally characterized as 9-azaindole-5-boronic acid, featuring a fused bicyclic aromatic system (indole analog) substituted with a boronic acid group at the 5-position.
Synthesis and Physicochemical Properties:
this compound is synthesized via a palladium-catalyzed borylation reaction. Key steps include:
- Reacting precursor compound vii with bis(pinacolato)diboron in the presence of tris(dibenzylideneacetone)dipalladium(0), tricyclohexylphosphine, and sodium acetate in 1,4-dioxane at 115–120°C for 24 hours .
- The reaction achieves a 72% yield, with purification involving extraction, drying, and recrystallization in tert-butyl methyl ether .
The compound’s purity and stability are critical for its applications, as indicated by its hazard profile (H302, H315, H319, H332, H335 warnings) .
Properties
CAS No. |
853760-14-2 |
|---|---|
Molecular Formula |
C25H32O7 |
Molecular Weight |
444.52 |
IUPAC Name |
3-[2-Hydroxy-4-[4-[3-hydroxy-2-methyl-4-(3-methylbutanoyl)phenoxy]butoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C25H32O7/c1-16(2)14-22(27)20-9-10-23(17(3)25(20)30)32-13-5-4-12-31-19-8-6-18(21(26)15-19)7-11-24(28)29/h6,8-10,15-16,26,30H,4-5,7,11-14H2,1-3H3,(H,28,29) |
InChI Key |
LLWRMHCFDMBSRE-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=CC=C(OCCCCOC2=CC=C(C(CC(C)C)=O)C(O)=C2C)C=C1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SBI-0069332; SBI 0069332; SBI0069332; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
SBI-0069332 belongs to a class of boronic acid derivatives with structural or functional similarities to other heterocyclic boronic acids. Below is a detailed comparison with six analogous compounds, ranked by similarity scores derived from structural alignment algorithms :
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Observations:
Structural Similarities :
- All analogs share a boronic acid or boronate ester group, enabling cross-coupling reactivity or enzyme inhibition.
- Heterocyclic cores (imidazole, pyridine, azaindole) dictate electronic properties and binding interactions .
Functional Divergence :
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid (similarity 0.77) exhibits the closest structural match to this compound, differing only in the heterocycle (imidazole vs. azaindole). This substitution may enhance metal-coordination capacity, relevant in kinase or protease inhibition .
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (similarity 0.71) replaces the boronic acid with a boronate ester, improving stability but requiring hydrolysis for activation .
Amino-substituted analogs (e.g., 6-aminopyridin-3-yl boronic acid) may offer improved solubility but reduced membrane permeability compared to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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